Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that features a variety of functional groups, including an oxadiazole ring, a pyridine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the final esterification. The general synthetic route can be summarized as follows:
Formation of the Oxadiazole Ring: This step typically involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving an appropriate aldehyde and an amine.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to an amine under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on the target pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- Various indole derivatives
Uniqueness
Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is unique due to its combination of an oxadiazole ring and a pyridine ring, which are not commonly found together in a single molecule. This unique structure provides it with distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Ethyl benzoate moiety : Provides a hydrophobic character.
- Oxadiazole ring : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Dihydropyridine structure : Often associated with cardiovascular and neuroprotective properties.
Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown efficacy against various cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
In vitro studies have demonstrated that similar compounds can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others. The presence of the methoxyphenyl group enhances the affinity of these compounds towards biological targets involved in tumor progression .
Antimicrobial Activity
The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
-
Cytotoxicity Assays :
- A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The results indicated an IC50 value in the low micromolar range for HeLa cells, suggesting potent anticancer activity.
- Antimicrobial Screening :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
---|---|---|---|
Ethyl 4-(2-{...}) | IC50 ~10 µM (HeLa) | MIC ~25 µg/mL (E. coli) | Contains oxadiazole and dihydropyridine |
1-(4-methoxyphenyl)-... | IC50 ~15 µM (Caco-2) | MIC ~30 µg/mL (S. aureus) | Lacks dihydropyridine moiety |
3-(4-fluorophenyl)-... | IC50 ~20 µM (A549) | MIC ~20 µg/mL (C. albicans) | Fluorine substitution affects reactivity |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Interaction with enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play roles in inflammation and cancer progression.
- Disruption of Cell Signaling Pathways : Targeting pathways involved in apoptosis and cell cycle regulation.
Properties
IUPAC Name |
ethyl 4-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O6/c1-3-34-25(32)17-4-9-19(10-5-17)26-21(30)15-29-14-18(8-13-22(29)31)24-27-23(28-35-24)16-6-11-20(33-2)12-7-16/h4-14H,3,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPJQKXKADHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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